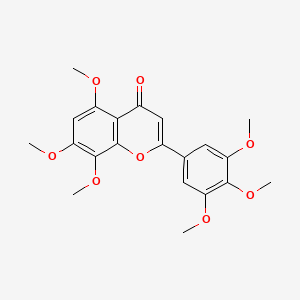
Bannamurpanisin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bannamurpanisin is a chemical compound classified as a flavone. It has the molecular formula C₂₁H₂₂O₈ and a molecular weight of 402.13147 g/mol . This compound is found in several plant species, including Aniba burchellii, Neoraputia alba, and Murraya paniculata . This compound is known for its potential biological activities, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bannamurpanisin can be synthesized through multi-step reactions involving specific reagents and conditions. One of the synthetic routes involves the use of 1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,3-propanedione as a starting material. The reaction is carried out in the presence of sulfuric acid and acetic acid, followed by microwave irradiation . Another method involves the use of potassium hydroxide in pyridine, with the reaction carried out at ambient temperature .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic routes to achieve high yields and purity. The process typically includes the use of column chromatography and thin-layer chromatography for the isolation and purification of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Bannamurpanisin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized flavone derivatives, while reduction can produce reduced flavone compounds.
Aplicaciones Científicas De Investigación
Bannamurpanisin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of Bannamurpanisin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This inhibition occurs through the nuclear factor-kappa B (NF-κB) and janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathways . By modulating these pathways, this compound can reduce inflammation and provide therapeutic benefits.
Comparación Con Compuestos Similares
Similar Compounds
Bannamurpanisin is similar to other flavones, such as:
- Exoticin
- Methyl N-methyl anthranilate
- Gardenin A
- Gardenin C
- Gardenin E
Uniqueness
What sets this compound apart from these similar compounds is its unique molecular structure and specific biological activities. While many flavones exhibit anti-inflammatory and antioxidant properties, this compound’s ability to inhibit IL-6 and TNF-α makes it particularly valuable in managing cytokine storms and related conditions .
Propiedades
Fórmula molecular |
C21H22O8 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
5,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-14-10-17(26-4)20(28-6)21-18(14)12(22)9-13(29-21)11-7-15(24-2)19(27-5)16(8-11)25-3/h7-10H,1-6H3 |
Clave InChI |
QLVJRZMVFHRFAV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Diethylammonio)methyl]-2-phenyl-3-furancarboxylate](/img/structure/B14749202.png)
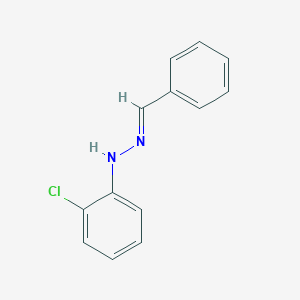
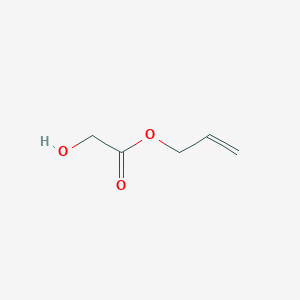
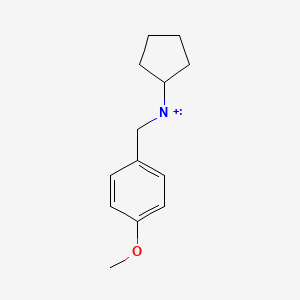
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

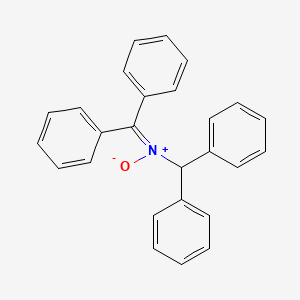
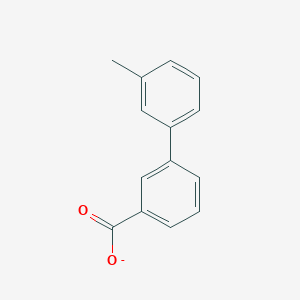
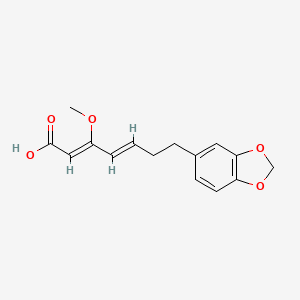


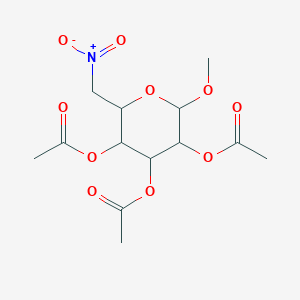
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

